molecular formula C30H54N6O8S3 B13841084 N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate

Cat. No.: B13841084
M. Wt: 723.0 g/mol
InChI Key: SRRMVZILVHTMLK-HZLPDVBGSA-N
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Description

N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate: is a complex organic compound used in various scientific research applications. It is characterized by its biotinylated structure, which allows it to interact with specific proteins and enzymes, making it valuable in biochemical and molecular biology studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate involves multiple steps, starting with the protection of lysine’s amino groups using tert-butyloxycarbonyl (Boc) groupsThe reactions typically occur in organic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-purity reagents to ensure consistency and yield. The final product is purified using chromatographic techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include reducing agents like dithiothreitol (DTT) and oxidizing agents like hydrogen peroxide (H2O2). The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various biotinylated derivatives, while reduction reactions can produce thiol-containing compounds .

Mechanism of Action

The mechanism of action of N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate involves the biotin moiety binding to streptavidin or avidin with high affinity. This interaction is used to isolate and analyze biotinylated proteins. The methanethiosulfonate group can react with thiol groups on proteins, forming stable thioether bonds, which facilitates the biotinylation process .

Comparison with Similar Compounds

Uniqueness: N2-t-Boc-N6-(biotinamido-6-N-caproylamido)lysinylamidoethane Methanethiosulfonate is unique due to its methanethiosulfonate group, which provides additional reactivity for biotinylation reactions. This makes it more versatile and effective in various scientific applications compared to its similar counterparts .

Properties

Molecular Formula

C30H54N6O8S3

Molecular Weight

723.0 g/mol

IUPAC Name

tert-butyl N-[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-1-(2-methylsulfonylsulfanylethylamino)-1-oxohexan-2-yl]carbamate

InChI

InChI=1S/C30H54N6O8S3/c1-30(2,3)44-29(41)35-21(27(39)33-18-19-46-47(4,42)43)12-9-11-17-32-24(37)14-6-5-10-16-31-25(38)15-8-7-13-23-26-22(20-45-23)34-28(40)36-26/h21-23,26H,5-20H2,1-4H3,(H,31,38)(H,32,37)(H,33,39)(H,35,41)(H2,34,36,40)/t21-,22-,23-,26-/m0/s1

InChI Key

SRRMVZILVHTMLK-HZLPDVBGSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)C(=O)NCCSS(=O)(=O)C

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)CCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)C(=O)NCCSS(=O)(=O)C

Origin of Product

United States

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